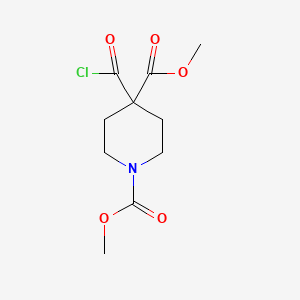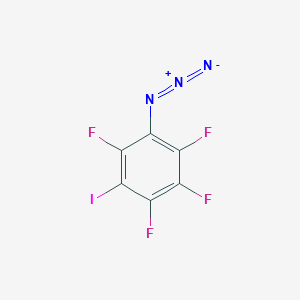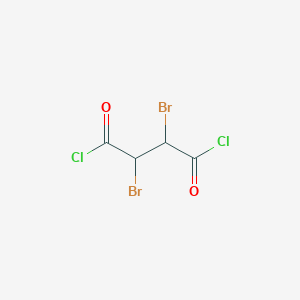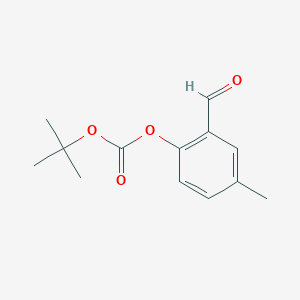![molecular formula C29H40O3 B14202997 Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate CAS No. 918500-21-7](/img/structure/B14202997.png)
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is a chemical compound known for its unique structure and properties It is an ester derivative of tetradecanoic acid, featuring a benzoyl group substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate typically involves the esterification of 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Produces 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid.
Reduction: Yields 14-[4-(4-methylbenzoyl)phenyl]tetradecanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which then exerts its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetradecanoate: A simpler ester of tetradecanoic acid without the benzoyl group.
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid: The acid form of the compound.
Methyl 14-[4-(4-chlorobenzoyl)phenyl]tetradecanoate: A similar compound with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is unique due to the presence of the methyl-substituted benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
918500-21-7 |
|---|---|
Fórmula molecular |
C29H40O3 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate |
InChI |
InChI=1S/C29H40O3/c1-24-16-20-26(21-17-24)29(31)27-22-18-25(19-23-27)14-12-10-8-6-4-3-5-7-9-11-13-15-28(30)32-2/h16-23H,3-15H2,1-2H3 |
Clave InChI |
NGLNAHIYRLRSKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
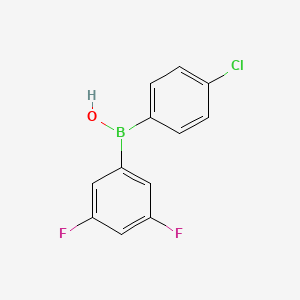
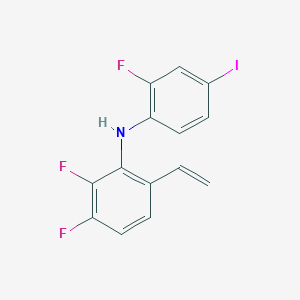
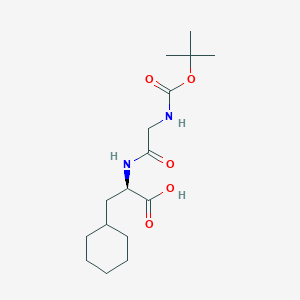
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
